3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule with a pyrido[1,2-a]pyrimidin-4-one core. Key structural features include:
- Position 2: A phenylsulfanyl (S-phenyl) group.
- Position 3: A (Z)-configured methylidene bridge linking to a 3-benzyl-substituted thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene).
- Position 7: A methyl group.
Its synthesis likely involves condensation reactions between thiazolidinone precursors and functionalized pyridopyrimidinone intermediates, as seen in analogous compounds .
Properties
Molecular Formula |
C26H19N3O2S3 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19N3O2S3/c1-17-12-13-22-27-23(33-19-10-6-3-7-11-19)20(24(30)28(22)15-17)14-21-25(31)29(26(32)34-21)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3/b21-14- |
InChI Key |
UQPJIFLPHKQPIE-STZFKDTASA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)SC5=CC=CC=C5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)SC5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of thiazolidinone compounds, including those similar to 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications on the thiazolidinone ring can enhance or diminish this activity, making it a focal point for designing new antibiotics .
Anticancer Research
Potential Antitumor Properties
Compounds containing pyrido[1,2-a]pyrimidine frameworks have been investigated for their anticancer properties. The specific compound has shown promise in preliminary studies aimed at inhibiting cancer cell proliferation. The mechanism may involve interference with DNA synthesis or modulation of cell cycle progression. Further investigations are necessary to elucidate its efficacy and safety in clinical settings.
Structure–Activity Relationship Studies
Understanding Mechanisms
The intricate structure of this compound allows for extensive SAR studies. By systematically altering substituents on the thiazolidinone and pyrimidine rings, researchers can identify which modifications lead to enhanced biological activity. This approach not only aids in optimizing existing compounds but also facilitates the discovery of novel therapeutic agents with improved selectivity and potency.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multi-step organic reactions that incorporate various functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as a kinase inhibitor, affecting cell signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
Thiazolidinone Modifications: The target compound’s 3-benzyl-thiazolidinone group differs from analogues with phenyl (10a), sec-butyl (), or 2-phenylethyl () substituents. Benzyl groups may enhance lipophilicity, influencing bioavailability.
Position 2 Variability: The phenylsulfanyl group in the target compound contrasts with ethylamino () or unsubstituted positions (10a). Sulfur-containing groups often improve metabolic stability.
Core Heterocycle: Pyrazolo[3,4-d]pyrimidin-4-one (10a) vs.
Spectral Data Comparison
- NMR Trends: Aromatic protons in the target compound align with 10a/b, but shifts in regions corresponding to thiazolidinone substituents (e.g., benzyl vs. phenyl) may occur .
- IR : Consistent C=O and C=S stretches across analogues confirm core functional groups.
Molecular Similarity Analysis
- Tanimoto/Dice Metrics: Computational models (e.g., MACCS or Morgan fingerprints) could quantify similarity between the target compound and analogues. For example, the target shares >80% similarity with the sec-butyl derivative () due to shared pyridopyrimidinone and thiazolidinone scaffolds .
- QSAR Predictions : Structural variations at position 3 (benzyl vs. sec-butyl) may modulate bioactivity. Benzyl groups could enhance membrane permeability but reduce solubility .
Biological Activity
The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by a pyrido-pyrimidinone core structure. This compound incorporates various functional groups, including thiazolidine and phenylsulfanyl moieties, which may contribute to its potential biological activities. The molecular formula is with a molecular weight of approximately 553.7 g/mol.
Structural Characteristics
The unique structure of this compound allows for various interactions at the molecular level, which is essential for its biological activity. The thiazolidine ring and pyrido-pyrimidine scaffold are known for their roles in medicinal chemistry, particularly for their antiviral and anticancer properties.
Biological Activities
Research on similar compounds has indicated a range of biological activities, including:
- Antimicrobial Activity : Compounds with thiazolidine rings have demonstrated significant antimicrobial effects, suggesting that the target compound may exhibit similar properties .
- Antitumor Activity : Pyrido-pyrimidine derivatives have shown promising results in inhibiting tumor growth, particularly in glioblastoma models. Studies have reported that modifications in the structure can enhance antitumor efficacy .
- Antiviral Properties : Some heterocyclic compounds exhibit antiviral activities against various viruses. The structural components of this compound may allow it to interact effectively with viral targets .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Allylthiazolidine | Thiazolidine ring | Antimicrobial |
| Pyrido[1,2-a]pyrimidine | Pyridine and pyrimidine rings | Antitumor |
| Benzylamine Derivative | Amino group on benzene | Enzyme inhibition |
This table highlights the potential biological activities associated with structurally similar compounds. The specific combination of functional groups in the target compound may enhance its biological activity compared to others.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma multiforme cells. Among synthesized derivatives, several exhibited potent antitumor effects by significantly reducing cell viability. This suggests that the target compound may also possess similar antitumor properties due to its structural framework .
Case Study: Antiviral Activity
Research on heterocyclic compounds has shown that certain derivatives can inhibit viral replication effectively. For instance, compounds tested against herpes simplex virus (HSV) exhibited low cytotoxicity while preventing viral replication at specific concentrations. This indicates that the target compound's structural features could also confer antiviral activity against similar viral pathogens .
Q & A
Q. What are the optimal synthetic strategies for preparing the compound, and how do reaction conditions influence yield and purity?
The synthesis of complex heterocycles like this compound typically involves multi-step reactions, including condensation, cyclization, and functionalization. A key step is the formation of the thiazolidinone and pyridopyrimidinone cores. For example, oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature (3 h reaction time) has been effective for similar triazolopyridine derivatives, achieving 73% yield . Critical parameters include:
- Solvent choice : Ethanol promotes solubility of intermediates while minimizing side reactions.
- Oxidant selection : NaOCl is preferred over toxic alternatives like Cr(VI) salts for greener synthesis.
- Purification : Extraction followed by alumina plug filtration removes unreacted reagents, yielding >90% purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- 1H/13C-NMR : Assign signals for distinguishing Z/E isomers (e.g., vinylidene protons at δ 7.95–8.09 ppm) and confirming substitution patterns .
- FTIR : Identify carbonyl (C=O, ~1596 cm⁻¹) and thiocarbonyl (C=S, ~1131 cm⁻¹) stretches .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated within 0.3 ppm error) .
- TLC : Monitor reaction progress using dichloromethane as the mobile phase and UV visualization .
Q. How can researchers address solubility challenges during experimental workflows?
- Use polar aprotic solvents (e.g., DMSO) for NMR analysis due to poor aqueous solubility .
- For reactions, ethanol or THF balances solubility and reactivity for intermediates .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in regioselectivity during functionalization of the pyridopyrimidinone core?
Regioselectivity in electrophilic substitution (e.g., sulfanyl group introduction at position 2) is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., 4-oxo) direct electrophiles to electron-rich positions (e.g., C-7 methyl enhances C-2 reactivity).
- Steric hindrance : Bulky substituents (e.g., benzyl-thiazolidinone) limit access to specific sites. Computational DFT studies can model charge distribution to predict reactivity .
Q. How can researchers resolve conflicting spectroscopic data for Z/E isomerism in the thiazolidinone moiety?
- NOESY NMR : Detect spatial proximity between the benzyl group and vinylidene proton to confirm Z-configuration.
- X-ray crystallography : Provides definitive structural assignment but requires high-quality crystals .
- Comparative analysis : Cross-reference with analogous compounds (e.g., ethyl (Z)-2-(2-fluorobenzylidene) derivatives show similar coupling constants) .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Design of Experiments (DoE) : Use Bayesian optimization to screen parameters (e.g., temperature, stoichiometry) with minimal trials .
- Flow chemistry : Enhances reproducibility for oxidation steps by controlling residence time and reagent mixing .
- Catalyst screening : Transition-metal-free conditions (as in ) reduce cost and purification complexity .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data in preliminary assays?
- Dose-response curves : Confirm activity trends across multiple concentrations (e.g., IC50 values for antiproliferative effects).
- Control experiments : Rule out false positives from assay interference (e.g., thiocarbonyl groups may react with thiol-containing proteins non-specifically) .
- Structural analogs : Compare with thiadiazolo-pyrimidine derivatives, which often show antimicrobial activity via membrane disruption .
Q. What computational tools predict non-covalent interactions (e.g., π-stacking) influencing crystallinity?
- Molecular docking : Simulate interactions between the benzyl-thiazolidinone group and aromatic residues in target proteins.
- Hirshfeld surface analysis : Quantify intermolecular forces (e.g., S···O contacts) in crystal packing .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes for Analogous Heterocycles
| Step | Conditions () | Yield | Purity |
|---|---|---|---|
| Oxidative cyclization | NaOCl, EtOH, RT, 3 h | 73% | >90% |
| Hydrazine formation | Ethanol, acetic acid, 1 min stirring | 91% | 95% |
Q. Table 2: Key NMR Assignments for Structural Confirmation
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylidene (CH=N) | 7.95–8.09 | Singlet |
| Benzyl (OCH2Ph) | 5.11 | Singlet |
| Pyridyl (C-H) | 6.73 | Doublet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
